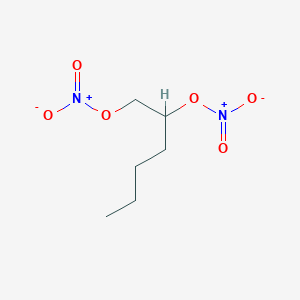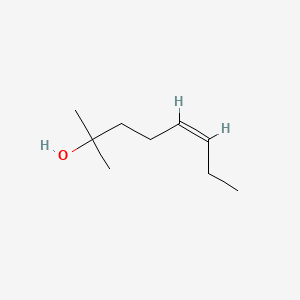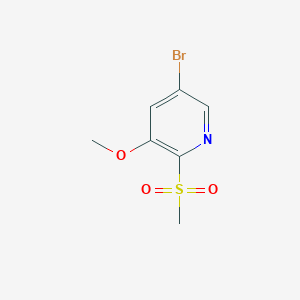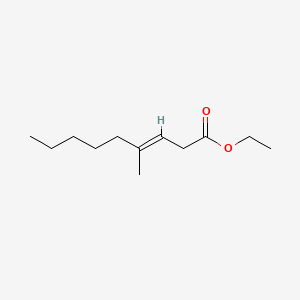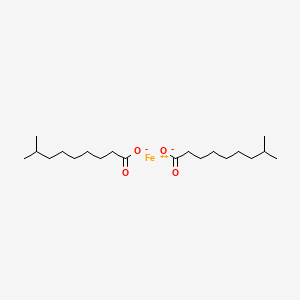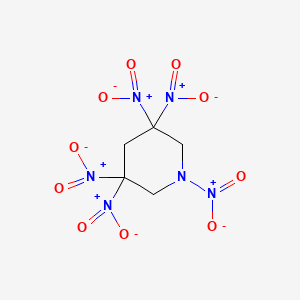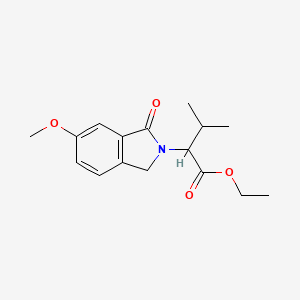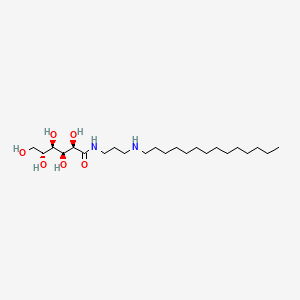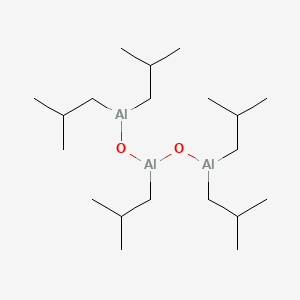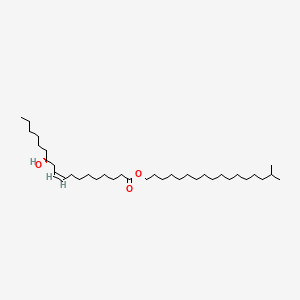
Isooctadecyl (R)-12-hydroxyoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctadecyl ®-12-hydroxyoleate is an ester compound derived from the reaction between isooctadecanol and ®-12-hydroxyoleic acid. This compound is known for its unique structural properties, which include a long hydrocarbon chain and a hydroxyl group, making it a valuable substance in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isooctadecyl ®-12-hydroxyoleate typically involves the esterification of isooctadecanol with ®-12-hydroxyoleic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of isooctadecyl ®-12-hydroxyoleate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous feeding of isooctadecanol and ®-12-hydroxyoleic acid into the reactor, along with the acid catalyst. The reaction mixture is then heated and stirred continuously, and the product is collected and purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Isooctadecyl ®-12-hydroxyoleate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions. The reaction conditions vary depending on the nucleophile and the desired product.
Major Products:
Oxidation: The major products include ketones or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, such as halides or amines.
Applications De Recherche Scientifique
Isooctadecyl ®-12-hydroxyoleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Isooctadecyl ®-12-hydroxyoleate is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the production of cosmetics, lubricants, and coatings due to its excellent emollient and film-forming properties.
Mécanisme D'action
The mechanism of action of isooctadecyl ®-12-hydroxyoleate involves its interaction with lipid membranes. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound within lipid environments.
Comparaison Avec Des Composés Similaires
- Stearyl ®-12-hydroxyoleate
- Cetyl ®-12-hydroxyoleate
- Oleyl ®-12-hydroxyoleate
Comparison: Isooctadecyl ®-12-hydroxyoleate is unique due to its specific hydrocarbon chain length and the presence of a hydroxyl group. Compared to stearyl ®-12-hydroxyoleate and cetyl ®-12-hydroxyoleate, isooctadecyl ®-12-hydroxyoleate has a slightly shorter chain, which can influence its solubility and melting point. Oleyl ®-12-hydroxyoleate, on the other hand, has a similar chain length but differs in the degree of unsaturation, affecting its fluidity and reactivity.
Propriétés
Numéro CAS |
94247-03-7 |
|---|---|
Formule moléculaire |
C36H70O3 |
Poids moléculaire |
550.9 g/mol |
Nom IUPAC |
16-methylheptadecyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C36H70O3/c1-4-5-6-25-30-35(37)31-26-21-17-13-14-18-22-27-32-36(38)39-33-28-23-19-15-11-9-7-8-10-12-16-20-24-29-34(2)3/h21,26,34-35,37H,4-20,22-25,27-33H2,1-3H3/b26-21-/t35-/m1/s1 |
Clé InChI |
OHGFAYSBGOUQEN-MANUIOBQSA-N |
SMILES isomérique |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


